

chemical and physical properties of Pyreno(1,2-b)thiophene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pyreno(1,2-b)thiophene

Cat. No.: B15496626

[Get Quote](#)

An In-depth Technical Guide to Pyreno(1,2-b)thiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyreno(1,2-b)thiophene is a polycyclic aromatic hydrocarbon (PAH) containing a thiophene ring fused to a pyrene core. This fusion of an electron-rich thiophene moiety with the extended π -system of pyrene results in unique electronic and photophysical properties, making it a molecule of interest for materials science and potentially for medicinal chemistry. This guide provides a comprehensive overview of the known chemical and physical properties of **Pyreno(1,2-b)thiophene**, outlines general synthetic strategies, and discusses the current understanding of its biological potential.

Chemical and Physical Properties

Pyreno(1,2-b)thiophene is a solid organic compound with the molecular formula $C_{18}H_{10}S$.^[1]
^[2] Its molecular structure consists of a five-membered thiophene ring annulated to the 1 and 2 positions of a pyrene molecule.

General Properties

Property	Value	Source
Molecular Formula	C ₁₈ H ₁₀ S	[1][2]
Molecular Weight	258.34 g/mol	[1]
CAS Number	189-83-3	[1][2]

Physical Properties

Property	Value	Unit	Source
Boiling Point (predicted)	471.7	°C at 760 mmHg	
Density (predicted)	1.392	g/cm ³	
Flash Point (predicted)	180.7	°C	
Refractive Index (predicted)	1.935		
Water Solubility (predicted)	-7.86 (log ₁₀ WS in mol/l)	[3]	
Octanol/Water Partition Coefficient (predicted)	5.799 (logP)	[3]	

Note: Many of the physical properties listed are predicted values from computational models and should be confirmed by experimental data.

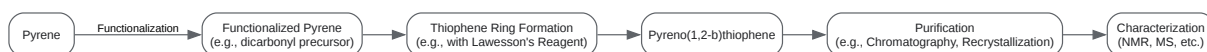
Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **Pyreno(1,2-b)thiophene** is not readily available in the reviewed literature. However, based on general synthetic methods for thiophene-fused PAHs, a plausible synthetic approach can be outlined.

General Synthetic Strategy:

The synthesis of thiophene-annulated aromatic compounds often involves the construction of the thiophene ring onto a pre-existing aromatic core. Common methods include the Lawesson's reagent-mediated cyclization of a 1,4-dicarbonyl compound or the Fiessemann thiophene synthesis. For a fused system like **Pyreno(1,2-b)thiophene**, a likely precursor would be a functionalized pyrene derivative.

A generalized workflow for such a synthesis is depicted below:



[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis of **Pyreno(1,2-b)thiophene**.

Note: This represents a generalized approach. The specific reagents, reaction conditions, and purification methods would need to be optimized for the synthesis of **Pyreno(1,2-b)thiophene**.

Spectroscopic and Electrochemical Properties

Detailed spectroscopic and electrochemical data for the parent **Pyreno(1,2-b)thiophene** are limited in the public domain. However, studies on polymers and derivatives incorporating pyrene and thiophene units provide insights into their expected behavior.

- **¹H NMR Spectroscopy:** The proton NMR spectrum of **Pyreno(1,2-b)thiophene** is expected to show complex multiplets in the aromatic region (typically δ 7.0-9.0 ppm) due to the coupling of the ten protons on the fused ring system. The chemical shifts will be influenced by the ring currents of both the pyrene and thiophene moieties.
- **UV-Vis Absorption and Fluorescence:** Pyrene-containing compounds are known for their characteristic UV-Vis absorption and fluorescence properties. The fusion of a thiophene ring is expected to cause a red-shift in the absorption and emission spectra compared to unsubstituted pyrene, indicating a smaller HOMO-LUMO gap. Polymers containing pyrene and thiophene have shown absorption bands related to the π - π^* transitions of both the pyrene and polythiophene segments.

- **Electrochemical Properties:** Cyclic voltammetry studies on related pyrene-functionalized thiophene monomers and polymers have demonstrated their redox activity. The pyrene unit typically shows a reversible oxidation wave, while the thiophene moiety undergoes irreversible oxidation at higher potentials, which can lead to electropolymerization. The exact redox potentials for **Pyreno(1,2-b)thiophene** would need to be determined experimentally.

Biological Activity and Drug Development Potential

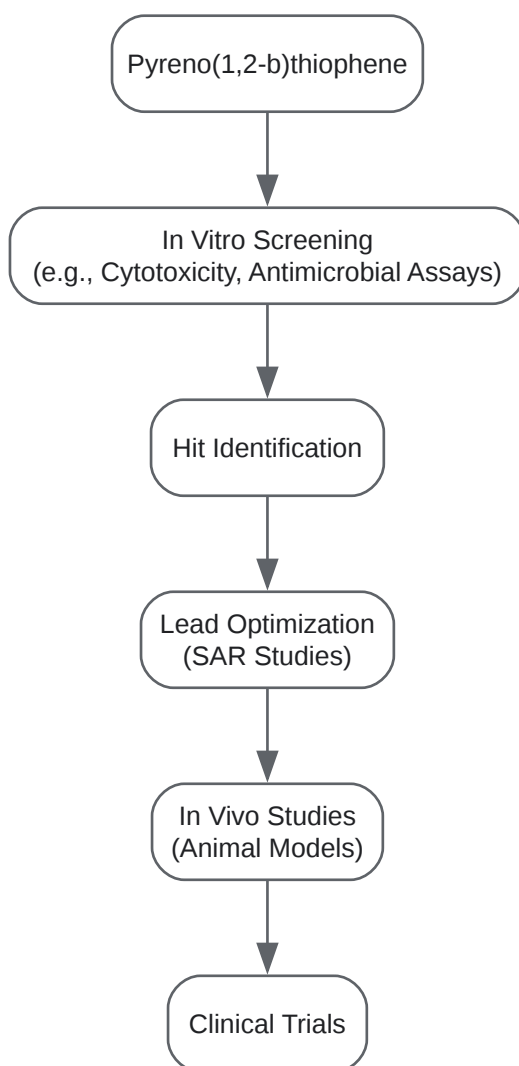
There is currently no specific information in the scientific literature regarding the biological activity, signaling pathways, or drug development applications of **Pyreno(1,2-b)thiophene**. However, the broader class of thiophene-containing compounds has been extensively studied in medicinal chemistry and is a component of numerous approved drugs. Thiophenes are recognized as important pharmacophores due to their ability to act as bioisosteres of phenyl groups and their versatile chemistry, which allows for structural modifications to tune pharmacological properties.

Thiophene derivatives have been reported to exhibit a wide range of biological activities, including:

- Antimicrobial
- Antiviral
- Anti-inflammatory
- Anticancer

The potential biological activity of **Pyreno(1,2-b)thiophene** would be highly speculative without experimental data. Its large, planar, and lipophilic structure might suggest an ability to intercalate with DNA or interact with hydrophobic pockets of proteins. However, such properties could also be associated with toxicity.

The following diagram illustrates a hypothetical workflow for the preliminary biological evaluation of a novel compound like **Pyreno(1,2-b)thiophene**.



[Click to download full resolution via product page](#)

Caption: A simplified workflow for drug discovery and development.

Conclusion and Future Directions

Pyreno(1,2-b)thiophene is a fascinating molecule with potentially interesting photophysical and electronic properties stemming from the fusion of a pyrene and a thiophene ring. While some of its basic properties can be predicted, there is a clear need for further experimental investigation to fully characterize this compound. Future research should focus on:

- Developing and publishing a detailed, reproducible synthetic protocol.

- Thoroughly characterizing its physical and chemical properties, including melting point, solubility, and spectroscopic and electrochemical data.
- Conducting in vitro and in vivo studies to explore its potential biological activities and toxicological profile.

Such studies will be crucial to determine if **Pyreno(1,2-b)thiophene** or its derivatives could find applications in materials science, as molecular probes, or as scaffolds for the development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyreno[1,2-b]thiophene [webbook.nist.gov]
- 2. Pyreno[1,2-b]thiophene [webbook.nist.gov]
- 3. Pyreno[1,2-b]thiophene (CAS 189-83-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- To cite this document: BenchChem. [chemical and physical properties of Pyreno(1,2-b)thiophene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15496626#chemical-and-physical-properties-of-pyreno-1-2-b-thiophene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com